[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid
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Overview
Description
[(1S)-2-azabicyclo[221]heptan-1-yl]methanol;oxalic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for [(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, N-hydroxyphthalimide esters for Minisci reactions, and various oxidizing and reducing agents for functional group transformations.
Major Products
The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized derivatives that can be further utilized in medicinal chemistry and materials science .
Scientific Research Applications
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol involves its interaction with molecular targets through its bicyclic structure and functional groups. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and chemical reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound features an oxygen atom in the bicyclic ring and has similar structural properties.
Bicyclo[2.2.1]heptan-2-ol: This compound has a hydroxyl group at the 2-position and shares the bicyclic framework.
Uniqueness
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol is unique due to the presence of a nitrogen atom in the bicyclic ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions and reactivity compared to other bicyclic compounds.
Properties
Molecular Formula |
C9H15NO5 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid |
InChI |
InChI=1S/C7H13NO.C2H2O4/c9-5-7-2-1-6(3-7)4-8-7;3-1(4)2(5)6/h6,8-9H,1-5H2;(H,3,4)(H,5,6)/t6?,7-;/m0./s1 |
InChI Key |
NEQYOPVRCWEPSH-JWOPXBRZSA-N |
Isomeric SMILES |
C1C[C@]2(CC1CN2)CO.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC2(CC1CN2)CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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